molecular formula C21H25ClN6O B2535296 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179480-59-1

6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2535296
CAS No.: 1179480-59-1
M. Wt: 412.92
InChI Key: ONXBKBCLACPDFQ-UHFFFAOYSA-N
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Description

6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of morpholino and p-tolyl groups in its structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride typically involves the sequential nucleophilic substitution of cyanuric chloride The process begins with the reaction of cyanuric chloride with morpholine to introduce the morpholino groupThe final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive sites on the triazine ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted triazines, while oxidation and reduction can result in different oxidation states of the compound.

Scientific Research Applications

6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential antitumor and antimicrobial properties.

    Agriculture: The compound is explored for its use as a herbicide due to its ability to inhibit specific enzymes in plants.

    Materials Science: The compound is used in the development of polymer photostabilizers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Hexamethylmelamine: Another 1,3,5-triazine derivative with antitumor properties.

    2-amino-4-morpholino-1,3,5-triazine: Known for its clinical use in treating certain cancers.

    Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.

Uniqueness

6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride is unique due to the presence of both morpholino and p-tolyl groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

2-N,4-N-bis(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O.ClH/c1-15-3-7-17(8-4-15)22-19-24-20(23-18-9-5-16(2)6-10-18)26-21(25-19)27-11-13-28-14-12-27;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXBKBCLACPDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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